ZZW-115

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

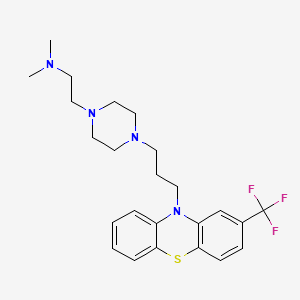

Molecular Formula |

C24H31F3N4S |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

N,N-dimethyl-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanamine |

InChI |

InChI=1S/C24H31F3N4S/c1-28(2)12-13-30-16-14-29(15-17-30)10-5-11-31-20-6-3-4-7-22(20)32-23-9-8-19(18-21(23)31)24(25,26)27/h3-4,6-9,18H,5,10-17H2,1-2H3 |

InChI Key |

HUDONDPCYIGAMQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Development of ZZW-115, a Potent NUPR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ZZW-115, a novel inhibitor of the Nuclear Protein 1 (NUPR1). NUPR1 is an intrinsically disordered protein (IDP) implicated in various cancers, making it a compelling therapeutic target. This document details the quantitative data supporting this compound's efficacy, the experimental protocols utilized in its evaluation, and the signaling pathways it modulates.

Introduction: Targeting the "Undruggable" NUPR1

NUPR1, also known as p8 or Com1, is a stress-inducible protein that is overexpressed in numerous malignancies, including pancreatic, breast, and liver cancers.[1][2] Its involvement in cancer progression, metastasis, and chemoresistance has made it an attractive, albeit challenging, drug target.[1] The intrinsically disordered nature of NUPR1 has historically hindered conventional drug design.[3]

The development of this compound emerged from efforts to optimize a previously identified NUPR1 binder, the antipsychotic agent trifluoperazine (TFP).[3] While TFP demonstrated antitumor activity through NUPR1 binding, its clinical utility was limited by significant central nervous system side effects.[3] this compound was rationally designed as a TFP derivative to enhance potency and eliminate these neurological effects, heralding a significant advancement in targeting IDPs for cancer therapy.[3]

Discovery and Optimization of this compound

A multidisciplinary approach, integrating computer modeling, chemical synthesis, and extensive biophysical and biological evaluations, led to the creation of a family of TFP-derived compounds.[3] Among these, this compound was identified as the most potent candidate, exhibiting a stronger affinity for NUPR1 and superior anticancer activity compared to the parent compound.[3][4]

Chemical Synthesis

The synthesis of this compound and related compounds involved a multi-step process yielding the final products with good purity.[3][5] For instance, the yields for this compound and its analogs were reported to be in the range of 64-77%.[3] The hydrochloride salt of this compound is often used due to its enhanced water solubility and stability.[6]

Quantitative Analysis of this compound Efficacy

The potency of this compound has been quantified through various in vitro and in vivo studies, demonstrating its efficacy across a range of cancer types.

Table 1: Binding Affinity of this compound to NUPR1

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | ~2 µM | Isothermal Titration Calorimetry (ITC) | [3] |

| Dissociation Constant (Kd) | 2.1 µM | Not Specified | [6] |

Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| ANOR | Pancreatic | 0.84 | 72 hours | [3][6] |

| HN14 | Pancreatic | 4.93 | 72 hours | [3][6] |

| HepG2 | Hepatocellular Carcinoma | 0.42 | Not Specified | [6][7] |

| SaOS-2 | Osteosarcoma | 7.75 | Not Specified | [6][7] |

| MiaPaCa-2 | Pancreatic | Not Specified | Not Specified | [3] |

| 02-063 | Pancreatic | Not Specified | Not Specified | [3] |

| LIPC | Pancreatic | Not Specified | Not Specified | [3] |

| Foie8b | Pancreatic | Not Specified | Not Specified | [3] |

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Reference |

| MiaPaCa-2 Xenograft | Pancreatic | 0.5 - 5 mg/kg/day | 30 days | Dose-dependent tumor regression | [3][8] |

| Panc02 Orthotopic | Pancreatic | 5 mg/kg | 30 days | Near disappearance of tumors | [6] |

| HepG2 & Hep3B Xenograft | Hepatocellular Carcinoma | Not Specified | Not Specified | Significant antitumor effect | [9] |

| MiaPaCa-2 Xenograft (with 5-FU) | Pancreatic | 2.5 mg/kg this compound + 20 mg/kg 5-FU | 30 days | Potentiated antitumor activity of 5-FU | [4] |

Mechanism of Action of this compound

This compound exerts its anticancer effects through a multi-pronged mechanism centered on the inhibition of NUPR1 function.

Inhibition of NUPR1 Nuclear Translocation

This compound binds to NUPR1 in a region that includes the amino acid Thr68, which is part of the nuclear localization signal (NLS).[10][11] This binding competitively inhibits the interaction of NUPR1 with importins, thereby preventing its translocation from the cytoplasm to the nucleus.[4][10] This sequestration of NUPR1 in the cytoplasm is a key initiating event in this compound's mechanism of action.

Induction of Multiple Cell Death Pathways

This compound induces cancer cell death through at least three distinct pathways: necroptosis, apoptosis, and ferroptosis.[3][11] This is a significant advantage, as it may circumvent resistance mechanisms that block a single cell death pathway.

-

Necroptosis and Apoptosis: Treatment with this compound leads to increased lactate dehydrogenase (LDH) release (a marker of necroptosis) and elevated caspase 3/7 activity (a marker of apoptosis).[3][6] The cell death can be partially rescued by inhibitors of necroptosis (Necrostatin-1) and apoptosis (Z-VAD-FMK).[3][10]

-

Ferroptosis: this compound also induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[11] This effect can be rescued by the ferroptosis inhibitor ferrostatin-1 (Fer-1) and antioxidants like N-acetylcysteine (NAC).[11]

Mitochondrial Dysfunction and Metabolic Collapse

A central feature of this compound's action is the induction of severe mitochondrial dysfunction.[3][9] This is characterized by:

-

Decreased ATP Production: this compound treatment leads to a significant drop in cellular ATP levels.[3][6]

-

Increased Reactive Oxygen Species (ROS): The compound causes an overproduction of mitochondrial ROS.[3][6]

-

Reduced Oxidative Phosphorylation (OXPHOS): this compound diminishes the oxygen consumption rate, indicating impaired mitochondrial respiration.[3]

This metabolic crisis triggers the activation of the various cell death pathways.

References

- 1. Emerging role of nuclear protein 1 (NUPR1) in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Emergence of ZZW-115: A Trifluoperazine Derivative Targeting Cancer with Precision

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Trifluoperazine (TFP), a phenothiazine-class antipsychotic, has been a cornerstone in the management of schizophrenia for decades. Its therapeutic effects are primarily attributed to its potent antagonism of the dopamine D2 receptor.[1][2][3] However, TFP's clinical utility is often hampered by significant central nervous system side effects. Beyond its antipsychotic properties, TFP is also known to be an inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein involved in numerous signal transduction pathways.[4][5] This off-target activity has spurred interest in its potential repurposing, particularly in oncology. Recognizing this potential, a rational, ligand-based drug design approach was undertaken to optimize the TFP scaffold. This effort led to the synthesis of ZZW-115, a potent derivative engineered to enhance anticancer efficacy while minimizing the neurological effects associated with D2 receptor antagonism.[6][7][8][9]

This technical guide provides a comprehensive overview of this compound, focusing on its development from TFP, its distinct mechanism of action, quantitative comparisons, and the experimental protocols used for its characterization.

From Antipsychotic to Anticancer Agent: A Tale of Two Molecules

This compound was developed from the TFP scaffold through a multidisciplinary strategy combining computer modeling, chemical synthesis, and extensive biophysical and biological evaluation.[6][7][10] The primary goal was to create a compound with strong affinity for a novel cancer target, the intrinsically disordered nuclear protein 1 (NUPR1), which is overexpressed in various cancers and plays a crucial role in tumor growth and stress adaptation.[6][11][12] The resulting molecule, this compound, demonstrated a high binding affinity for NUPR1 and exhibited potent, dose-dependent tumor regression in preclinical models without the pronounced neurological side effects of its parent compound, TFP.[6][7][13]

Quantitative Bioactivity Profile

The key to this compound's improved therapeutic index lies in its differentiated binding profile compared to TFP. While TFP is a potent D2 receptor antagonist, this compound was optimized for NUPR1 inhibition.

| Compound | Target | Affinity / Efficacy Metric | Value | Reference |

| This compound | NUPR1 | K_d | 2.1 µM | [12][13][14][15][16] |

| Trifluoperazine (TFP) | Dopamine D2 Receptor | IC_50 | 1.2 nM | [1] |

| Trifluoperazine (TFP) | Calmodulin (CaM) | Antagonist | - | [4][5] |

The cytotoxic activity of this compound has been extensively documented across a wide range of cancer cell lines, demonstrating its broad-spectrum anticancer potential.

| Cell Line | Cancer Type | IC_50 Value (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.42 | [6][12][13][14][15] |

| ANOR | Pancreatic Cancer | 0.84 | [11][12][14][15] |

| MiaPaCa-2 | Pancreatic Cancer | 1.5 - 3.0 (approx.) | [11][14] |

| SaOS-2 | Osteosarcoma | 7.75 | [6][12][13][14][15] |

| HN14 | Pancreatic Cancer | 4.93 | [11][12][14][15] |

Mechanism of Action: A Shift in Target

While TFP exerts its primary effects through the central nervous system, this compound's mechanism is centered on the inhibition of NUPR1, a key protein in cancer cell survival and stress response.

Trifluoperazine (TFP) Signaling Pathway

TFP's antipsychotic action is a direct result of blocking dopamine signaling in the brain's mesolimbic pathway. This prevents the downstream signaling cascade typically initiated by dopamine binding.

Caption: TFP's antagonism of the D2 receptor pathway.

This compound Signaling Pathway

This compound induces cancer cell death through a multi-faceted attack orchestrated by its inhibition of NUPR1. This leads to the disruption of cellular homeostasis and the activation of multiple programmed cell death pathways.

-

Nuclear Translocation Inhibition : this compound competes with importins for binding to the Nuclear Localization Signal (NLS) region of NUPR1, thereby preventing its translocation into the nucleus where it would normally regulate gene expression related to cell survival.[10][11][17]

-

Mitochondrial Dysfunction : Inhibition of NUPR1 leads to a failure in mitochondrial metabolism, characterized by decreased ATP production and a surge in reactive oxygen species (ROS).[6][7][14]

-

Programmed Cell Death : The culmination of these insults triggers cell death through apoptosis (caspase-3/7 activation), necroptosis (LDH release), and ferroptosis (iron-dependent lipid peroxidation).[6][11][14][16][18]

Caption: this compound inhibits NUPR1, leading to cell death.

Experimental Protocols

The characterization of this compound and the elucidation of its mechanism of action rely on a suite of biophysical and cell-based assays.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is the gold-standard method for quantifying the thermodynamic parameters of binding interactions. It was used to determine the dissociation constant (K_d) of this compound for NUPR1.[6][19]

Methodology:

-

Preparation : Recombinant NUPR1 protein is dialyzed against a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0). The this compound compound is dissolved in the same buffer, often with a small percentage of DMSO to aid solubility.

-

ITC Instrument Setup : An ITC instrument (e.g., MicroCal Auto-iTC200) is used. The sample cell is filled with the NUPR1 solution (e.g., 20 µM), and the titration syringe is filled with the this compound solution (e.g., 200 µM).

-

Titration : A series of small, precise injections of the this compound solution are made into the NUPR1-containing cell at a constant temperature (e.g., 25°C).

-

Data Acquisition : The heat change associated with each injection is measured. The initial injections produce large heat changes as the binding sites on NUPR1 become saturated. Subsequent injections produce smaller heat changes, eventually equaling the heat of dilution.

-

Data Analysis : The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site model) to determine the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n).[6]

Caption: Workflow for Isothermal Titration Calorimetry.

Protocol 2: Cell Viability (IC_50) Determination using MTT Assay

To quantify the cytotoxic effects of this compound on cancer cells, a standard cell viability assay such as the MTT assay is employed.

Methodology:

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle (e.g., DMSO) only.

-

MTT Addition : After incubation, MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading : The absorbance of each well is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC_50 Calculation : The absorbance values are normalized to the vehicle control. The half-maximal inhibitory concentration (IC_50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

This assay is crucial for determining the affinity of a compound for the D2 receptor, providing a direct comparison between TFP and this compound to assess the reduction in neurological target engagement.

Methodology:

-

Membrane Preparation : Cell membranes are prepared from cells engineered to express the human D2 receptor (e.g., HEK293-rD_2 cells) or from tissue rich in these receptors (e.g., porcine striatum).[20][21]

-

Assay Setup : In a reaction tube or plate, the prepared membranes are incubated with a radiolabeled ligand that specifically binds to D2 receptors (e.g., [³H]spiperone) at a concentration near its K_d.[20][22]

-

Competitive Binding : A range of concentrations of the test compound (TFP or this compound) is added to the reaction mixture to compete with the radioligand for binding to the D2 receptors.

-

Incubation : The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[20]

-

Separation : The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

-

Quantification : The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis : The data are used to generate a competition curve, from which the IC_50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[22]

Conclusion

This compound represents a successful application of rational drug design, transforming a well-known antipsychotic into a promising anticancer agent. By shifting the primary target from the dopamine D2 receptor to the cancer-associated protein NUPR1, this compound achieves potent cytotoxicity across a range of malignancies while being engineered for a reduced risk of the neurological side effects that limit the utility of its parent compound, TFP.[6][7] Its unique mechanism, involving the inhibition of NUPR1 nuclear translocation and the subsequent induction of multiple cell death pathways, offers a novel therapeutic strategy. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other NUPR1-targeting compounds as a new frontier in cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opposing Orientations of the Anti-Psychotic Drug Trifluoperazine Selected by Alternate Conformations of M144 in Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. This compound | TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound | 801991-87-7 | MOLNOVA [molnova.com]

- 16. caymanchem.com [caymanchem.com]

- 17. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Potent NUPR1 Inhibitor Exerting Anticancer Activity Via Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Protein 1 (NUPR1), an intrinsically disordered protein (IDP), is a key regulator in various cellular stress responses and is frequently overexpressed in a multitude of malignancies, including pancreatic, breast, and lung cancers.[1][2] Its role in promoting cancer cell survival, proliferation, and resistance to therapy has established it as a compelling target for anticancer drug development.[2][3] This technical guide provides an in-depth overview of a potent NUPR1 inhibitor, ZZW-115, which has demonstrated significant anticancer activity by inducing a form of programmed cell death known as necroptosis.[3][4]

This compound was developed through a ligand-based design approach, starting from the scaffold of trifluoperazine (TFP), a known NUPR1 binder with antipsychotic effects.[3][4] The optimization of TFP led to the creation of this compound, a compound with enhanced binding affinity for NUPR1 and potent anticancer efficacy without the neurological side effects associated with its predecessor.[3][4][5] This document will detail the quantitative data supporting its efficacy, the experimental protocols used to validate its mechanism of action, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The anticancer activity of this compound has been quantified across various cancer cell lines, demonstrating its broad-spectrum efficacy. The primary mechanism of action involves the induction of both necroptosis and apoptosis, leading to a reduction in ATP production and an overproduction of reactive oxygen species (ROS).[4][6]

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | [4] |

| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | [4] |

| HepG2 | Hepatocellular Carcinoma | 0.42 | [4] |

| SaOS-2 | Osteosarcoma | 7.75 | [4] |

| U87 | Glioblastoma | Data not specified | [4] |

| A375 | Melanoma | Data not specified | [4] |

| B16 | Melanoma | Data not specified | [4] |

| U2OS | Osteosarcoma | Data not specified | [4] |

| HT29 | Colon Cancer | Data not specified | [4] |

| SK-CO-1 | Colon Cancer | Data not specified | [4] |

| LS174T | Colon Cancer | Data not specified | [4] |

| H1299 | Lung Cancer | Data not specified | [4] |

| H358 | Lung Cancer | Data not specified | [4] |

| PC-3 | Prostate Cancer | Data not specified | [4] |

| THP-1 | Acute Monocytic Leukemia | Data not specified | [4] |

| Daudi | Lymphoma | Data not specified | [4] |

| Jurkat | Acute T Cell Leukemia | Data not specified | [4] |

| MDA-MB-231 | Breast Cancer | Data not specified | [4] |

Table 2: Biophysical and Mechanistic Data for this compound

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to NUPR1 | 2.1 µM | Isothermal Titration Calorimetry (ITC) | [6] |

| LDH Release (Necroptosis Marker) in MiaPaCa-2 cells (5 µM this compound) | ~2.5-fold increase vs. control | LDH Assay | [4] |

| Caspase 3/7 Activity (Apoptosis Marker) in MiaPaCa-2 cells (5 µM this compound) | ~4-fold increase vs. control | Caspase-Glo 3/7 Assay | [4] |

| Effect of Necroptosis Inhibitor (Nec-1) on LDH Release (5 µM this compound) | Reduction to 52% | LDH Assay | [4] |

| Effect of Pan-caspase Inhibitor (Z-VAD-FMK) on LDH Release (5 µM this compound) | Reduction to 70% | LDH Assay | [4] |

| Effect of Combined Nec-1 and Z-VAD-FMK on LDH Release (5 µM this compound) | Reduction to 46% | LDH Assay | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer activity and mechanism of action.

Cell Viability Assay (IC50 Determination)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.[7]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.[7]

-

Viability Assessment: Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or crystal violet staining.

-

Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Lactate Dehydrogenase (LDH) Release Assay (Necroptosis)

-

Principle: This assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant, serving as a marker for plasma membrane rupture, a hallmark of necroptosis.[8]

-

Procedure:

-

Cells are treated with this compound, vehicle control, and positive controls in a multi-well plate.[8]

-

For inhibitor studies, cells are pre-treated with Necrostatin-1 (Nec-1), a RIPK1 inhibitor, for 30-60 minutes before adding this compound.[4][8]

-

After the desired incubation period (e.g., 6-24 hours), the cell culture supernatant is carefully collected.[8]

-

The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.[8]

-

The percentage of LDH release is calculated relative to a maximum LDH release control (cells lysed with a lysis buffer).[8]

-

Caspase 3/7 Activity Assay (Apoptosis)

-

Principle: This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Procedure:

-

Cells are seeded in a 96-well plate and treated with this compound.

-

For inhibitor studies, cells are pre-treated with the pan-caspase inhibitor Z-VAD-FMK.[4]

-

After treatment, a luminogenic caspase-3/7 substrate is added to the wells.

-

The luminescence, which is proportional to the amount of active caspase-3/7, is measured using a luminometer.

-

Western Blot for Phosphorylated MLKL (pMLKL)

-

Principle: This technique detects the phosphorylated form of Mixed Lineage Kinase Domain-like protein (MLKL), a specific marker for the activation of the necroptosis pathway.[9]

-

Procedure:

-

Cells are treated with this compound for various time points.

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[8]

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MLKL (e.g., at Ser358).[8][9]

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[8]

-

The protein bands are visualized using a chemiluminescent substrate.[8]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: NUPR1 inhibition by this compound induces necroptosis and apoptosis.

Caption: Workflow for evaluating this compound's anticancer activity.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of various cancers, particularly those overexpressing NUPR1.[3][4] Its ability to induce cancer cell death through the necroptotic pathway offers a potential strategy to overcome resistance to conventional apoptosis-inducing chemotherapies.[10] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of NUPR1 inhibitors like this compound. Further studies are warranted to fully elucidate the intricate molecular mechanisms and to evaluate its efficacy and safety in more complex preclinical and clinical settings.

References

- 1. What are NUPR1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Emerging role of nuclear protein 1 (NUPR1) in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]

- 4. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bioradiations.com [bioradiations.com]

- 10. The role of necroptosis in cancer biology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

ZZW-115: A Dual Inducer of Necroptosis and Apoptosis in Tumor Cells - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZZW-115 has emerged as a promising small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein implicated in cancer progression and therapeutic resistance.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its ability to induce two distinct forms of programmed cell death: necroptosis and apoptosis, in various tumor cells. The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and drug development efforts in oncology.

Core Mechanism of Action

This compound exerts its anticancer effects primarily by inhibiting NUPR1.[1][3] NUPR1 is a multifunctional protein involved in cell-cycle regulation, apoptosis, and DNA repair, and its overexpression is common in many cancers.[1] this compound binds to NUPR1 with a dissociation constant (Kd) of approximately 2.1 μM.[1][3][4] This interaction prevents the nuclear translocation of NUPR1 by competing with importins for binding to the nuclear localization signal (NLS) region of the protein.[5][6][7] The inhibition of NUPR1's nuclear functions disrupts critical pathways for cancer cell survival under stress.[8]

The downstream effects of NUPR1 inhibition by this compound converge on mitochondrial dysfunction, leading to a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[1][3][9] This metabolic failure is a key trigger for the induction of both necroptotic and apoptotic cell death pathways.[9][10]

Quantitative Analysis of this compound's Efficacy

The cytotoxic and cell death-inducing capabilities of this compound have been quantified across a range of cancer cell lines. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Exposure Time |

| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | 72 hours[3] |

| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | 72 hours[3] |

| HepG2 | Hepatocellular Carcinoma | 0.42 | 24-72 hours[3] |

| SaOS-2 | Osteosarcoma | 7.75 | 24-72 hours[3] |

| MiaPaCa-2 | Pancreatic Cancer | Not specified, but sensitive | 24 hours[2] |

| LIPC | Pancreatic Cancer | Not specified, but sensitive | Not specified[3] |

| Foie8b | Pancreatic Cancer | Not specified, but sensitive | Not specified[3] |

| 02-063 | Pancreatic Cancer | Not specified, but sensitive | Not specified[3] |

| U87 | Glioblastoma | 0.25 - 7.75 | Not specified[4][6] |

| A375 | Melanoma | 0.25 - 7.75 | Not specified[4][6] |

| B16 | Melanoma | 0.25 - 7.75 | Not specified[4][6] |

| U2OS | Osteosarcoma | 0.25 - 7.75 | Not specified[4][6] |

| HT29 | Colon Cancer | 0.25 - 7.75 | Not specified[4][6] |

| H1299 | Lung Cancer | 0.25 - 7.75 | Not specified[4][6] |

| PC-3 | Prostate Cancer | 0.25 - 7.75 | Not specified[4][6] |

| THP-1 | Acute Monocytic Leukemia | 0.25 - 7.75 | Not specified[4][6] |

| Daudi | Lymphoma | 0.25 - 7.75 | Not specified[4][6] |

| Jurkat | Acute T Cell Leukemia | 0.25 - 7.75 | Not specified[4][6] |

| MDA-MB-231 | Breast Cancer | 0.25 - 7.75 | Not specified[4][6] |

Table 2: Induction of Necroptosis and Apoptosis Markers by this compound

| Cell Line | Treatment | Necroptosis Marker (LDH Release) | Apoptosis Marker (Caspase 3/7 Activity) |

| Pancreatic Cancer Cell Panel | 3 or 5 μM this compound for 24 hours | Concentration-dependent increase | Concentration-dependent increase[9] |

| MiaPaCa-2 | 5 μM this compound for 24 hours | Significantly higher than control | Significantly higher than control[9] |

| MiaPaCa-2 (Control) | This compound | 325.40 ± 28.00 (relative to control) | 489.65 ± 37.00 (relative to control)[8] |

Table 3: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | Dosage | Treatment Duration | Outcome |

| MiaPaCa-2 Xenograft Mice | Pancreatic Cancer | 0.5, 1.0, 2.5, or 5 mg/kg daily | 30 days | Dose-dependent tumor growth inhibition; at 5 mg/kg, tumors stopped growing and size decreased progressively.[3][9] |

| Orthotopic Panc02 in C57BL/6 Mice | Pancreatic Cancer | 5 mg/kg | 30 days | Tumor size became almost unmeasurable in some cases.[3] |

Signaling Pathways of this compound-Induced Cell Death

This compound's inhibition of NUPR1 initiates a cascade of events culminating in both apoptosis and necroptosis. The following diagrams illustrate these pathways.

Caption: this compound inhibits NUPR1, leading to mitochondrial dysfunction and cell death.

Caption: Experimental markers for this compound-induced apoptosis and necroptosis.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the effects of this compound.

Cell Viability and Cytotoxicity Assays

-

Method: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 0.1-100 μM) for 24, 48, or 72 hours.[3] Cell viability is assessed using methods such as crystal violet staining. The half-maximal inhibitory concentration (IC50) is calculated from dose-response curves.[8]

Lactate Dehydrogenase (LDH) Release Assay (for Necroptosis)

-

Method: Pancreatic cancer cells are treated with this compound (e.g., 3 or 5 μM) for 24 hours.[2][9] The release of LDH into the culture medium, an indicator of plasma membrane rupture and necroptosis, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

Caspase 3/7 Activity Assay (for Apoptosis)

-

Method: Cells are treated with this compound as described above.[9] Caspase 3/7 activity, a hallmark of apoptosis, is quantified using a luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7 Assay).

Flow Cytometry for Apoptosis and Necrosis Analysis

-

Method: Cells are treated with this compound (e.g., 5 μM) for 24 hours.[9] Cells are then harvested, washed, and stained with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a marker for late apoptotic and necrotic cells with compromised membranes). The stained cells are analyzed by flow cytometry to quantify the populations of viable, apoptotic, and necrotic cells.[9]

Western Blotting

-

Method: To analyze protein expression levels (e.g., cleaved caspase-3), cells are treated with this compound, lysed, and protein concentrations are determined.[5] Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies followed by secondary antibodies. Protein bands are visualized using chemiluminescence.

In Vivo Xenograft Studies

-

Method: Human cancer cells (e.g., MiaPaCa-2) are subcutaneously injected into immunocompromised mice.[9] When tumors reach a specified volume (e.g., 200 mm³), mice are treated daily with this compound (e.g., 0.5-5 mg/kg) or vehicle control via injection.[3][9] Tumor volume and mouse body weight are monitored throughout the study. At the end of the experiment, tumors are excised for further analysis.

Conclusion

This compound represents a novel and potent anticancer agent that targets NUPR1, a key protein in cancer cell stress response. Its unique ability to induce both apoptosis and necroptosis provides a dual mechanism for killing tumor cells, which may be advantageous in overcoming resistance to conventional therapies that solely rely on apoptosis.[6] The preclinical data strongly support the continued investigation of this compound as a therapeutic candidate for a variety of cancers, particularly pancreatic cancer. Further research is warranted to fully elucidate the intricate molecular details of this compound-induced cell death and to translate these promising findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]

- 8. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Investigating the Binding Affinity and Mechanism of ZZW-115 to NUPR1: A Technical Guide

This technical guide provides an in-depth analysis of the binding affinity and interaction between the small molecule inhibitor ZZW-115 and the nuclear protein 1 (NUPR1), a key target in cancer therapy. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the molecular pathways affected by this interaction.

Quantitative Analysis of Binding Affinity

The interaction between this compound and NUPR1 has been quantitatively characterized using various biophysical techniques. The data reveal a direct and potent binding, positioning this compound as a strong candidate for NUPR1 inhibition. Furthermore, the binding of this compound to NUPR1 has been shown to effectively compete with the binding of other essential proteins, such as importin-α3.

| Interaction | Technique | Binding Constant (Kd) | Inhibitory Concentration (IC50) |

| This compound and NUPR1 | Isothermal Titration Calorimetry (ITC) | ~2.0 - 2.1 µM[1][2] | - |

| NUPR1 and Importin-α3 | Isothermal Titration Calorimetry (ITC) | 1.4 µM[3] | - |

| This compound on various cancer cell lines | Cell Viability Assays | - | 0.42 µM to 7.75 µM[1][2][4] |

Mechanism of Action: Inhibition of NUPR1 Nuclear Translocation

This compound exerts its function by directly binding to NUPR1 and inhibiting its translocation from the cytoplasm to the nucleus. NUPR1 contains a nuclear localization sequence (NLS) spanning residues 63-78, which is recognized by importin proteins for nuclear transport[3][4][5]. Nuclear Magnetic Resonance (NMR) studies have shown that this compound interacts with NUPR1 at two "hot-spot" regions, one of which is around the threonine 68 (Thr68) residue located within the NLS region[3][4][6][7]. This direct binding of this compound to the NLS of NUPR1 competitively inhibits the binding of importins, thereby preventing NUPR1's nuclear translocation and subsequent nuclear functions[3][4][5][8].

Experimental Protocols

ITC is a gold-standard technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Protocol for NUPR1 and this compound Interaction:

-

Sample Preparation: Recombinant NUPR1 protein and this compound compound are prepared in the same buffer to minimize heat of dilution effects.

-

Instrumentation: The experiment is performed using an isothermal titration calorimeter at a constant temperature, typically 25°C[1].

-

Titration: A solution of this compound is incrementally injected into the calorimetric cell containing the NUPR1 solution.

-

Data Acquisition: The heat change associated with each injection is measured. The raw data appears as a series of peaks corresponding to each injection.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. A non-linear least squares regression analysis is applied using a model that assumes a single binding site on NUPR1 to derive the thermodynamic parameters[1].

Protocol for Ternary Interaction (NUPR1, Importin-α3, and this compound):

To investigate the competitive binding mechanism, ITC experiments are performed in the presence of this compound.

-

Setup: The titration of importin-α3 into a solution of NUPR1 is repeated, but with a constant concentration of this compound (e.g., 100 µM) present in the calorimetric cell throughout the experiment[3].

-

Analysis: The resulting data is analyzed to determine the apparent binding affinity of importin-α3 for NUPR1 in the presence of the inhibitor. This allows for the quantification of the reduction in affinity caused by this compound[3].

PLA is an in situ technique used to visualize protein-protein interactions within cells.

-

Cell Culture and Treatment: Cancer cells (e.g., MiaPaCa-2) are cultured on coverslips. For investigating the effect of this compound, cells are treated with the compound[3].

-

Primary Antibodies: Cells are incubated with primary antibodies targeting the two proteins of interest (e.g., rabbit anti-NUPR1 and mouse anti-importin-α3)[3].

-

PLA Probes: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added.

-

Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling-circle amplification.

-

Detection: The amplified DNA is detected using fluorescently labeled probes, and the resulting signals (dots) are visualized and quantified using fluorescence microscopy. A reduction in the number of dots per cell after this compound treatment indicates inhibition of the protein-protein interaction[3].

This technique is used to visualize the subcellular localization of NUPR1.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or a vehicle control.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.

-

Antibody Staining: Cells are incubated with a primary antibody against NUPR1, followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Imaging: The nucleus is counterstained (e.g., with DAPI), and the cells are imaged using a fluorescence microscope. A shift in NUPR1 staining from predominantly nuclear to cytoplasmic or perinuclear upon this compound treatment confirms the inhibition of nuclear translocation[4][6].

Downstream Signaling Consequences of this compound-Mediated NUPR1 Inhibition

By preventing the nuclear translocation of NUPR1, this compound triggers several downstream effects that contribute to its anticancer activity. A key consequence is the sensitization of cancer cells to genotoxic agents like 5-fluorouracil (5-FU)[3][9]. NUPR1 is involved in the DNA Damage Response (DDR). The inhibition of its nuclear functions by this compound leads to a reduction in the SUMOylation of critical DDR proteins, including MRE11, TP53, and KDM1A[3]. This impairment of the DDR pathway enhances the efficacy of DNA-damaging agents. Furthermore, this compound has been shown to induce multiple forms of programmed cell death, including apoptosis, necroptosis, and ferroptosis, and to block the formation of stress granules, which are protective for cancer cells[1][4][7][10].

References

- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]

- 10. Targeting NUPR1-dependent stress granules formation to induce synthetic lethality in KrasG12D-driven tumors | EMBO Molecular Medicine [link.springer.com]

ZZW-115: A Technical Guide to Early-Stage Research and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the early-stage research on ZZW-115, a novel small molecule inhibitor of Nuclear Protein 1 (NUPR1). It details the compound's mechanism of action, preclinical efficacy in various cancer models, and the experimental methodologies used to generate these findings. The information is intended to serve as a comprehensive resource for professionals in the fields of oncology, pharmacology, and drug development.

Core Compound Activity

This compound is a derivative of trifluoperazine (TFP) developed through ligand-based drug design to enhance its binding affinity and anticancer properties while minimizing neurological side effects associated with the parent compound.[1][2] It has demonstrated potent antitumor activity in a range of preclinical cancer models.[1][3]

In Vitro Efficacy

This compound has shown significant cytotoxic effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in pancreatic and liver cancer cells.

| Cell Line | Cancer Type | IC50 (μM) | Reference(s) |

| Pancreatic Ductal Adenocarcinoma (PDAC) Primary Cells | |||

| ANOR | Pancreatic Cancer | 0.84 | [1][4][5] |

| HN14 | Pancreatic Cancer | 4.93 | [1][4][5] |

| Other Cancer Cell Lines | |||

| HepG2 (Hep2G) | Hepatocellular Carcinoma | 0.42 | [3] |

| SaOS-2 | Osteosarcoma | 7.75 | [3] |

In Vivo Efficacy

Preclinical studies using xenograft mouse models have demonstrated the potent in vivo antitumor activity of this compound. Daily administration of the compound led to significant tumor regression without observable neurological side effects.[1][2]

| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Reference(s) |

| NMRI-Foxn1nu/Foxn1nu mice (xenografted with MiaPaCa-2 cells) | Pancreatic Cancer | 0.5 - 5 mg/kg (injection) | 30 days | Dose-dependent tumor growth inhibition. | [4] |

| Immunocompetent C57BL/6 mice (orthotopically implanted with Panc02 cells) | Pancreatic Cancer | 5 mg/kg | 30 days | Tumors stopped growing and size decreased progressively, almost disappearing at the end of treatment. | [4] |

| Xenografted mice (with HepG2 and Hep3B cells) | Hepatocellular Carcinoma | Not specified | Not specified | Validated extraordinary antitumor effect. | [6] |

Mechanism of Action

This compound exerts its anticancer effects primarily by targeting NUPR1, an intrinsically disordered protein involved in cancer progression and stress response.[1][7]

Direct Inhibition of NUPR1

This compound binds directly to NUPR1 with a dissociation constant (Kd) of approximately 2.1 μM.[4][8] This interaction competitively inhibits the binding of NUPR1 to importins, thereby blocking its translocation from the cytoplasm to the nucleus.[2][5] In untreated cells, approximately 78% of NUPR1 is localized in the nucleus, which is reduced to 16% after this compound treatment.[2]

Induction of Programmed Cell Death

This compound induces cancer cell death through a dual mechanism involving both necroptosis and apoptosis.[1][5] This is evidenced by increased lactate dehydrogenase (LDH) release (a marker of necroptosis) and elevated caspase-3/7 activity (a marker of apoptosis) in treated cells.[1][5] The cell death can be partially rescued by the necroptosis inhibitor Necrostatin-1 (Nec-1) and the pan-caspase inhibitor Z-VAD-FMK.[1]

Mitochondrial Dysfunction and Metabolic Failure

Treatment with this compound leads to a significant decrease in mitochondrial ATP production and a concurrent overproduction of reactive oxygen species (ROS).[1][3] This metabolic failure is a key contributor to the observed cell death and cannot be fully rescued by inhibitors of apoptosis or necroptosis, suggesting it is a primary effect of the compound.[6][9]

Sensitization to Genotoxic Agents

By inhibiting NUPR1's nuclear functions, this compound hampers the DNA damage response (DDR) in cancer cells.[2] NUPR1 interacts with numerous proteins involved in DNA repair, and its inhibition by this compound reduces the SUMOylation of key DDR proteins.[2] This sensitizes cancer cells to the effects of genotoxic agents like 5-fluorouracil (5-FU), leading to increased DNA damage, apoptosis, and reduced proliferation in combination treatments.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 values.

-

Protocol:

-

Cancer cells are seeded in 96-well plates.

-

After 24 hours of incubation, the cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 μM).[3]

-

The cells are then incubated for an additional 24 or 72 hours.[3]

-

Cell viability is assessed using the CellTiter-Blue Viability Reagent. The reagent is added to each well, and the plates are incubated for 3 hours.[3]

-

Fluorescence is measured to quantify the number of viable cells.

-

Cell viability is normalized to untreated control cells.[3]

-

Necroptosis and Apoptosis Assays

-

Objective: To differentiate and quantify the modes of cell death induced by this compound.

-

Protocols:

-

LDH Release Assay (Necroptosis):

-

Caspase 3/7 Activity Assay (Apoptosis):

-

Flow Cytometry with Annexin V/PI Staining:

-

Cells are treated with this compound (e.g., 5 μM) for 24 hours.[1]

-

Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Protocol:

-

Immunocompromised mice (e.g., NMRI-Foxn1nu/Foxn1nu) are subcutaneously or orthotopically implanted with human cancer cells (e.g., MiaPaCa-2).[4]

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The treatment group receives daily injections of this compound at specified doses (e.g., 0.5-5 mg/kg) for a defined period (e.g., 30 days).[4]

-

The control group receives vehicle injections.

-

Tumor size is measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further histological or molecular analysis.[1]

-

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes related to this compound research.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for cell death analysis.

Caption: this compound sensitizes cancer cells to genotoxic agents.

References

- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Chemical Synthesis and Characterization of ZZW-115: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZZW-115 is a potent and selective inhibitor of the Nuclear Protein 1 (NUPR1), a stress-inducible protein implicated in the progression of various cancers, most notably pancreatic ductal adenocarcinoma (PDAC).[1][2] Developed through a ligand-based drug design approach building upon the scaffold of the antipsychotic drug trifluoperazine (TFP), this compound has demonstrated significant antitumor activity in preclinical models.[1][2] It induces cancer cell death through multiple mechanisms, including necroptosis, apoptosis, and ferroptosis, making it a promising candidate for further oncological drug development.[3][4][5] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound, presenting available data in a structured format and detailing experimental protocols where accessible.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as N,N-dimethyl-4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanamine.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₁F₃N₄S | [3] |

| Molecular Weight | 464.59 g/mol | [3] |

| CAS Number | 801991-87-7 | [3] |

| Appearance | Solid | [5] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in Ethanol | [5] |

| λmax | 258 nm | [5] |

| Dissociation Constant (Kd) | 2.1 μM | [3] |

Chemical Synthesis

The synthesis of this compound is based on a multi-step process starting from 2-(trifluoromethyl)-10H-phenothiazine. The general strategy involves the alkylation of the phenothiazine nitrogen, followed by the introduction of the substituted piperazine moiety. While a detailed, step-by-step protocol from a primary synthesis publication is not publicly available, the key steps outlined in the foundational research are presented below.[1]

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols

Based on the available literature, a general procedure for the synthesis of trifluoperazine analogs, including this compound, can be inferred.[1]

Step 1: Synthesis of 10-(3-bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine

-

2-(Trifluoromethyl)-10H-phenothiazine is reacted with an excess of 1,3-dibromopropane. This is a standard N-alkylation of the phenothiazine core. The reaction likely proceeds in the presence of a base to deprotonate the secondary amine of the phenothiazine, facilitating nucleophilic attack on the dibromoalkane.

Step 2: Synthesis of this compound (Free Base)

-

The resulting 10-(3-bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine is then coupled with N,N-dimethyl-1-piperazineethanamine. This is a nucleophilic substitution reaction where the secondary amine of the piperazine derivative displaces the bromine atom. This step would also likely be carried out in the presence of a base to neutralize the HBr formed. The reported yield for this step to obtain this compound is 64%.[1]

Step 3: Formation of this compound Hydrochloride

-

For improved solubility and stability, the free base of this compound can be converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent (e.g., CH₂Cl₂) and bubbling anhydrous HCl gas through the solution. The hydrochloride salt then precipitates and can be purified, often by recrystallization, with a reported yield of 99%.[1]

Characterization Data

While the complete raw data (e.g., full NMR and mass spectra) are not available in the public domain, commercial suppliers of this compound confirm its quality by NMR and HPLC.[4] The primary literature also indicates that NMR spectroscopy was used to confirm the binding of this compound to NUPR1, implying that the compound's structure was well-characterized.[1]

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects by directly binding to and inhibiting NUPR1.[1] This inhibition disrupts the nuclear translocation of NUPR1 and its interaction with other proteins, leading to cancer cell death.[6]

Signaling Pathway of this compound-Induced Cell Death

Caption: Simplified signaling pathway of this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines and significant tumor regression in animal models.

In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

| ANOR | Pancreatic Cancer | 0.84 | [3] |

| HN14 | Pancreatic Cancer | 4.93 | [3] |

| HepG2 | Hepatocellular Carcinoma | 0.42 | [3] |

| SaOS-2 | Osteosarcoma | 7.75 | [3] |

In Vivo Antitumor Activity of this compound

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| Nude mice xenografted with MiaPaCa-2 cells | Pancreatic Cancer | 0.5-5 mg/kg (daily injection for 30 days) | Inhibition of tumor growth | [3] |

| Immunocompetent C57BL/6 mice with Panc02 cells | Pancreatic Cancer | 5 mg/kg (daily for 30 days) | Tumor size became almost unmeasurable | [3] |

Conclusion

This compound is a promising NUPR1 inhibitor with a well-defined, albeit not fully detailed in public literature, synthetic pathway. Its potent in vitro and in vivo anticancer activities, coupled with its multifaceted mechanism of action, underscore its potential as a lead compound for the development of novel cancer therapeutics. Further disclosure of detailed synthetic and characterization protocols would be beneficial for the broader research community to facilitate further investigation and development of this and related compounds.

References

- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

ZZW-115: A Preclinical Technical Overview of its Anti-Cancer Efficacy

A Deep Dive into the Preclinical Data of the NUPR1 Inhibitor ZZW-115

This technical guide provides a comprehensive analysis of the preclinical data surrounding the anti-cancer effects of this compound, a potent inhibitor of the Nuclear Protein 1 (NUPR1). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a thorough understanding of this compound's mechanism of action and therapeutic potential.

Executive Summary

This compound is a small molecule inhibitor of NUPR1, a stress-induced protein frequently overexpressed in various cancer types. Preclinical studies have demonstrated that this compound exhibits significant anti-cancer activity through a multi-faceted mechanism that includes the induction of both apoptosis and necroptosis, disruption of mitochondrial function, and sensitization of cancer cells to genotoxic agents. This document summarizes the key preclinical findings, details the experimental methodologies employed, and visualizes the critical signaling pathways and workflows.

In Vitro Efficacy of this compound

This compound has demonstrated potent cytotoxic effects across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various cancer cell types.

| Cell Line | Cancer Type | IC50 (μM) | Citation |

| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | [1][2] |

| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | 0.42 | [1] |

| SaOS-2 | Osteosarcoma | 7.75 | [1] |

In Vivo Anti-Tumor Activity

The anti-cancer efficacy of this compound has been validated in vivo using xenograft mouse models of pancreatic cancer.

| Animal Model | Treatment Protocol | Outcome | Citation |

| Xenografted Mice (Pancreatic Cancer) | 0.5-5 mg/kg daily injection for 30 days | Inhibition of tumor growth | [1] |

| Immunocompetent C57BL/6 mice with orthotopically implanted Panc02 cells | 5 mg/kg daily for 30 days | Near disappearance of tumors | [1] |

| Xenografted Mice (5 independent PDAC models) | Dose-dependent treatment for 30 days | Dose-dependent tumor regression, leading to near-total disappearance | [3] |

| MiaPaCa-2 cell-xenografted mice | Combination of 5-FU and this compound | Tumor disappearance (from 368.24 ± 45.00 mm³ to 28.48 ± 8.59 mm³) | [3] |

Mechanism of Action

This compound exerts its anti-cancer effects through a novel and multi-pronged mechanism of action targeting the NUPR1 protein.

Inhibition of NUPR1 Nuclear Translocation

This compound binds to the nuclear localization signal (NLS) region of NUPR1, specifically around the amino acid Thr68.[2][3] This binding competitively inhibits the interaction of NUPR1 with importins, thereby preventing its translocation from the cytoplasm to the nucleus.[2][3] This cytoplasmic retention of NUPR1 is a key initiating event in the anti-tumor activity of this compound.

Figure 1: this compound inhibits NUPR1 nuclear translocation.

Induction of Apoptosis and Necroptosis

This compound triggers cancer cell death through two distinct programmed cell death pathways: apoptosis and necroptosis.[2][4] This dual mechanism is advantageous as it can overcome resistance to apoptosis, a common feature of many cancers.[2] The induction of necroptosis is a particularly noteworthy aspect of this compound's activity.[4]

Figure 2: this compound induces both apoptosis and necroptosis.

Mitochondrial Dysfunction and Metabolic Reprogramming

A key consequence of this compound treatment is the induction of mitochondrial failure.[4][5] This leads to a significant decrease in ATP production and an overproduction of reactive oxygen species (ROS).[4] This metabolic disruption contributes significantly to the observed cell death.

Sensitization to Genotoxic Agents

By inhibiting the nuclear translocation of NUPR1, this compound impairs the DNA damage response (DDR).[3][6] NUPR1 is involved in the SUMOylation of key proteins in the DDR pathway.[3][6] Consequently, this compound treatment reduces the SUMOylation of these proteins, sensitizing cancer cells to the effects of genotoxic agents like 5-fluorouracil (5-FU) and radiation.[3]

Experimental Protocols

In Vitro Cell Viability Assays

-

Cell Lines: A panel of cancer cell lines, including ANOR, HN14, HepG2, and SaOS-2, were used.[1][2]

-

Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 100 μM for 24 to 72 hours.[1]

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound in each cell line.

Apoptosis and Necroptosis Assays

-

Apoptosis Measurement: Caspase 3/7 activity was measured to quantify apoptosis.[2][4]

-

Necroptosis Measurement: The release of lactate dehydrogenase (LDH) was measured as an indicator of necroptosis.[2][4]

-

Inhibitor Studies: Rescue experiments were performed using the pan-caspase inhibitor Z-VAD-FMK and the necroptosis inhibitor Necrostatin-1 (Nec-1) to confirm the respective cell death pathways.[2][4]

In Vivo Xenograft Studies

-

Animal Models: Athymic nude mice were xenografted with human pancreatic cancer cells (e.g., MiaPaCa-2).[7] Immunocompetent C57BL/6 mice were orthotopically implanted with Panc02 cells.[1]

-

Treatment Regimen: Once tumors reached a specified volume (e.g., 200 mm³), mice were treated with daily intraperitoneal injections of this compound (0.5-5 mg/kg) for 30 days.[1][7]

-

Tumor Measurement: Tumor volume was measured regularly to assess the anti-tumor efficacy of this compound.

Figure 3: General workflow for in vivo xenograft studies.

NUPR1 Nuclear Translocation Assay

-

Immunofluorescence Staining: The intracellular localization of NUPR1 was visualized using immunofluorescence staining in cells treated with or without this compound (e.g., 5 μM for 6 hours).[3]

-

Quantification: The percentage of cells with nuclear NUPR1 was quantified to determine the effect of this compound on its translocation.[3]

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its unique mechanism of action, involving the inhibition of NUPR1 nuclear translocation and the dual induction of apoptosis and necroptosis, offers a promising strategy for treating various cancers, including those resistant to conventional therapies. The in vivo data demonstrating significant tumor regression with no apparent neurological side effects further underscore its therapeutic potential. Further investigation into the clinical efficacy of this compound is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma | MDPI [mdpi.com]

- 3. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]

Methodological & Application

ZZW-115 Treatment Protocol for In Vitro Cell Culture Studies

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZZW-115 is a potent and selective inhibitor of Nuclear Protein 1 (NUPR1), a stress-response protein implicated in cancer progression and therapeutic resistance.[1][2][3] By binding to NUPR1, this compound prevents its nuclear translocation, thereby disrupting downstream signaling pathways crucial for cancer cell survival and proliferation.[3][4][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture studies to investigate its anticancer effects. This compound has been shown to induce multiple forms of cell death, including apoptosis, necroptosis, and ferroptosis, making it a versatile tool for cancer research.[1][2][6][7]

Mechanism of Action

This compound exerts its anticancer activity primarily through the inhibition of NUPR1. NUPR1 is a multifunctional protein involved in chromatin remodeling, DNA repair, and the cellular stress response. In many cancers, NUPR1 is overexpressed and contributes to an aggressive phenotype. This compound binds to the nuclear localization signal (NLS) region of NUPR1, competing with importins and thereby inhibiting its transport into the nucleus.[3][4][5] This cytoplasmic retention of NUPR1 disrupts its ability to regulate target genes involved in cell survival and DNA damage response. The inhibition of NUPR1 by this compound leads to a cascade of cellular events, including:

-

Induction of Apoptosis and Necroptosis: this compound treatment has been shown to increase the activity of caspase-3/7 (an apoptosis marker) and lactate dehydrogenase (LDH) release (a necroptosis marker) in a dose-dependent manner.[1][6][7]

-

Induction of Ferroptosis: The compound can induce reactive oxygen species (ROS) accumulation and lipid peroxidation, hallmarks of ferroptosis.[2]

-

Metabolic Failure: this compound can lead to a decrease in ATP production and an overproduction of ROS.[1][7]

-

Sensitization to Genotoxic Agents: By impairing the DNA damage response, this compound can enhance the efficacy of chemotherapeutic agents and radiation.[4][5]

Signaling Pathway of this compound Action

Caption: this compound inhibits NUPR1 nuclear translocation, leading to cancer cell death.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |

| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | 72 |

| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | ~2.90 - 5.66 | 72 |

| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | 72 |

| Hep2G | Hepatocellular Carcinoma | 0.42 | 24-72 |

| SaOS-2 | Osteosarcoma | 7.75 | 24-72 |

| MCF7 | Breast Cancer | 0.42 | 72 |

| Various Glioblastoma, Lymphoma, and Leukemia cell lines | Various | 0.25 - 7.75 | Not Specified |

Data compiled from multiple sources.[1][2][6]

Table 2: Effective Concentrations of this compound for Induction of Cell Death Mechanisms

| Cell Line(s) | Effect | Concentration (µM) | Treatment Duration (hours) |

| MiaPaCa-2, LIPC, Foie8b, 02-063, HN14 | Induction of Apoptosis and Necrosis | 3 - 5 | 24 |

| MiaPaCa-2 | Inhibition of NUPR1 Nuclear Translocation | 5 | 6 |

| MiaPaCa-2 | Induction of ROS and Ferroptosis | Concentration-dependent | Not Specified |

Data compiled from multiple sources.[2][4][7]

Experimental Protocols

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Appropriate cancer cell line(s) and corresponding complete culture medium

-

Phosphate-buffered saline (PBS)

-

96-well and 6-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

LDH cytotoxicity assay kit

-

Caspase-3/7 activity assay kit

-

ROS detection reagent (e.g., CellROX™)

-

DAPI stain

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NUPR1

-

Fluorescently labeled secondary antibody

Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

For experiments, dilute the stock solution to the desired final concentrations in the complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis and Necroptosis Assays

These protocols quantify the induction of specific cell death pathways.

A. Caspase-3/7 Activity Assay (Apoptosis)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound (e.g., 3 µM and 5 µM) and a vehicle control for 24 hours as described in Protocol 4.3.

-

Assay Procedure: Follow the manufacturer's instructions for the chosen caspase-3/7 activity assay kit. This typically involves adding a luminogenic or fluorogenic substrate for caspase-3/7 to the wells.

-

Measurement: Measure the luminescence or fluorescence using a microplate reader.

-

Data Analysis: Normalize the signal to the number of cells (if necessary) and express the results as a fold change relative to the vehicle control.

B. LDH Release Assay (Necroptosis)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound (e.g., 3 µM and 5 µM) and a vehicle control for 24 hours.

-

Assay Procedure: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This involves collecting the cell culture supernatant.

-

Measurement: Measure the absorbance of the reaction product at the specified wavelength.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Protocol 3: Immunofluorescence for NUPR1 Nuclear Translocation

This protocol visualizes the subcellular localization of NUPR1.

-

Cell Seeding: Seed cells on glass coverslips in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound (e.g., 5 µM) or a vehicle control for 6 hours.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash with PBS.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against NUPR1 diluted in blocking buffer overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]